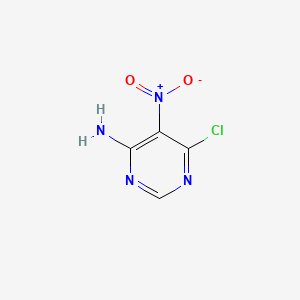

6-Chloro-5-nitropyrimidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLOHIMQWHFSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195749 | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4316-94-3 | |

| Record name | 6-Chloro-5-nitropyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4316-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-5-nitropyrimidin-4-amine CAS number 4316-94-3

An In-Depth Technical Guide to 6-Chloro-5-nitropyrimidin-4-amine (CAS: 4316-94-3)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic intermediate, serving as a cornerstone in the synthesis of a multitude of biologically active molecules. Its unique electronic and structural features, characterized by an electron-deficient pyrimidine ring activated by both a nitro and a chloro substituent, make it an exceptionally versatile building block in medicinal chemistry. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and applications, with a particular focus on its role in the development of purine analogs and kinase inhibitors. The protocols and mechanistic insights are presented for researchers, scientists, and drug development professionals to facilitate its effective utilization in the laboratory.

Introduction and Strategic Importance

In the landscape of drug discovery, privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are of immense value. The aminopyrimidine core is one such scaffold, largely due to its bioisosteric relationship with the natural purine base of adenosine triphosphate (ATP).[1] This mimicry allows aminopyrimidine derivatives to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases.[2]

This compound (CAS: 4316-94-3) is a highly functionalized pyrimidine derivative that serves as a critical entry point for the synthesis of these complex therapeutic agents. The strategic placement of its functional groups—an amine, a chloro group, and a nitro group—provides a rich platform for sequential and regioselective chemical modifications. The chloro group acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group not only activates the ring for such substitutions but can also be readily reduced to an amine, paving the way for cyclization reactions to form fused ring systems like purines.[3] Consequently, this compound is indispensable for building libraries of potential inhibitors for targets implicated in oncology, such as EGFR, VEGFR, and Aurora kinases.[4][5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is essential for its handling, storage, and use in reactions. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4316-94-3 | [6][7] |

| Molecular Formula | C₄H₃ClN₄O₂ | [7][8] |

| Molecular Weight | 174.54 g/mol | [7] |

| Appearance | Yellow Solid (typical) | [9] |

| Melting Point | 155-156 °C | [8] |

| Boiling Point | 394.7 °C at 760 mmHg | [6][8] |

| Density | 1.712 g/cm³ | [6][8] |

| Solubility | Soluble in THF, DCM, Methanol | [7] |

| Storage Conditions | Store at 2–8 °C under inert gas | [6] |

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound involves the regioselective mono-amination of a dichlorinated precursor. The causality behind this protocol lies in the differential reactivity of the two chlorine atoms in the starting material, though in this case, the reaction is controlled by stoichiometry.

Starting Material: 4,6-dichloro-5-nitropyrimidine Principle: Nucleophilic aromatic substitution (SNAr) at one of the two equivalent chloro-positions using ammonia as the nucleophile.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[7]

-

Reaction Setup: To a solution of 4,6-dichloro-5-nitropyrimidine (9.7 g, 50 mmol) in tetrahydrofuran (THF, 100 mL) in a round-bottom flask, add aqueous ammonia (100 mL) and sodium bicarbonate (4.6 g, 55 mmol). The bicarbonate acts as a mild base to neutralize the HCl generated during the reaction, preventing potential side reactions.

-

Reaction Execution: Heat the biphasic mixture to 55 °C and stir vigorously overnight. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

-

Isolation: The remaining aqueous residue will contain the precipitated product. Filter the solid, wash with cold water, and dry under vacuum.

-

Purification: For high-purity material, the crude product should be purified by flash column chromatography. A typical mobile phase is a gradient of dichloromethane (DCM) to 1% methanol in DCM.[7] This yields the title compound as a solid (e.g., 8.1 g, 93% yield).[7]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the predictable reactivity of its functional groups.

Caption: Key reaction pathways of this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is highly electron-deficient due to the electronegativity of the two ring nitrogens and the powerful electron-withdrawing effect of the nitro group. This makes the C4 and C6 positions highly susceptible to nucleophilic attack. The chlorine atom at C6 is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles (amines, alcohols, thiols) to introduce diverse functionalities.[10][11] This reaction is fundamental to building kinase inhibitor libraries.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine, typically using reagents like tin(II) chloride (SnCl₂) or iron powder in acetic acid.[3][12][13] This transformation is a critical step in the synthesis of purine analogs, as it generates the requisite 4,5-diaminopyrimidine intermediate.[3]

Applications in Drug Discovery and Medicinal Chemistry

Scaffold for Purine Analogs

Purine analogs are a class of antimetabolites that interfere with DNA synthesis and have found use in treating cancers and viral infections.[14] this compound is a premier starting material for their construction.

The typical synthetic route proceeds as follows:

-

Reduction: The nitro group of the core molecule is reduced to an amine, yielding 6-chloropyrimidine-4,5-diamine.[3]

-

Cyclization: The resulting diamine is then condensed with a one-carbon unit source, such as triethyl orthoformate or a suitable aldehyde, to construct the fused imidazole ring, thereby forming the 6-chloropurine core.[3]

-

Diversification: The chloro group on the purine ring can then be substituted via SNAr reactions to install various side chains, generating a library of novel purine derivatives for biological screening.[3][12]

Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology.[2] Many kinase inhibitors are designed to bind to the ATP pocket, and aminopyrimidine-based structures are highly effective at this.[1] this compound is used to build complex inhibitors targeting a range of kinases.

The synthetic logic involves using the C6-chloro position as a handle for introducing key binding moieties. For example, in the development of dual Src/Abl inhibitors for chronic myelogenous leukemia (CML), aminopyrimidine scaffolds derived from this type of intermediate are common.[15] Similarly, it serves as a precursor for inhibitors of receptor tyrosine kinases like VEGFR and EGFR, which are critical for tumor angiogenesis and growth.[5] The SNAr reaction at the C6 position allows for the facile introduction of substituted anilines or other aromatic systems that occupy the hydrophobic regions of the kinase ATP-binding site.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][17] Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2–8 °C) under an inert atmosphere like nitrogen or argon.[6]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[18]

-

Inhalation: Move the person to fresh air.[18]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[18]

-

While one safety data sheet classifies the compound as not hazardous under OSHA standards, it is prudent to treat all chemical intermediates with caution.[18]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined reactivity allows for the controlled and systematic synthesis of complex heterocyclic systems. For researchers in medicinal chemistry, a mastery of its handling and reaction pathways provides a reliable and efficient route to novel purine analogs and kinase inhibitors, accelerating the journey from chemical synthesis to potential therapeutic breakthroughs.

References

-

Shi, D., Gu, W., & Qin, Y. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689.

-

Chemical Synthesis Database. (n.d.). 6-chloro-N-methyl-5-nitropyrimidin-4-amine. Retrieved from

-

Polat, M. F., Çıkla-Süzgün, P., & Oruç-Emre, E. E. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. RSC Advances, 13(45), 31635-31647.

-

Al-Ostath, A., Al-Qatamin, R., & El-Faham, A. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(7), 4785-4813.

-

Lookchem. (n.d.). Cas 4316-94-3, this compound. Retrieved from

-

Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. New Journal of Chemistry, 47(40), 18835-18842.

-

Guidechem. (n.d.). N4-METHYL-6-CHLORO-5-NITROPYRIMIDIN-4-AMINE. Retrieved from

-

Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Advances, 13(45), 31635-31647.

-

Gehringer, M., Ruoff, F. M., & Laufer, S. A. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.

-

BLDpharm. (n.d.). 54660-12-7|6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine. Retrieved from

-

ECHEMI. (n.d.). 4316-94-3, this compound Formula. Retrieved from

-

Aaron Chemicals. (n.d.). 6-Chloro-N,N-Dimethyl-5-Nitropyrimidin-4-Amine. Retrieved from

-

Chemsrc. (n.d.). This compound. Retrieved from

-

Echemi. (n.d.). This compound. Retrieved from

-

Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. Retrieved from

-

Benchchem. (n.d.). A Tale of Two Scaffolds: Ethyl 6-chloro-4-(methylamino)nicotinate vs. Aminopyrimidines in Kinase Inhibitor Design. Retrieved from

-

PubChem. (n.d.). (6-chloro-5-nitropyrimidin-4-yl){12-[(6-chloro-5-nitropyrimidin-4-yl)amino]-3,6,9,12-tetraazadispiro[5.2.5.2]hexadec-3-yl}amine. Retrieved from

-

Jafar, N. N. A., Al-Dahmoshi, H. O. M., Almamori, A. M. J., Al-Khafaji, N. S. K., & Al-Masoudi, N. A. (2019). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. International Journal of Pharmaceutical and Clinical Research, 11(1), 1-8.

-

Sigma-Aldrich. (2023). Safety Data Sheet for 4-Amino-6-chloro-5-nitropyrimidine. Retrieved from

-

R&D Systems. (n.d.). Safety Data Sheet. Retrieved from

-

Merck Millipore. (2023). Safety Data Sheet. Retrieved from

-

AiFChem. (n.d.). 6-Chloro-5-nitro-N-propylpyrimidin-4-amine. Retrieved from

-

ResearchGate. (2019). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from

-

PubMed. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Retrieved from

-

Sigma-Aldrich. (2021). Safety Data Sheet for Hydroxylamine hydrochloride. Retrieved from

-

Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Purine Analogs from 2,5-Dichloro-4,6-pyrimidinediamine. Retrieved from

-

Al-Azmi, A., & Kumari, K. A. (2009). Synthesis of 6-substituted purine derivatives. Heterocycles, 78(12), 2951-2962.

-

PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine. Retrieved from

-

Li, Y., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 893-898.

-

Elion, G. B. (1990). Purine Analogs. In V. T. DeVita, Jr., S. Hellman, & S. A. Rosenberg (Eds.), Cancer: Principles & Practice of Oncology. J.B. Lippincott Company.

-

Kumar, A., et al. (2009). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 17(10), 3588-3595.

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

-

Picazo, E. M. H., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-951.

-

BLD Pharm. (n.d.). 97821-71-1|4-Chloro-6-methyl-5-nitropyrimidine. Retrieved from

-

Alchem Pharmtech. (n.d.). CAS 54660-12-7 | 6-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine. Retrieved from

-

Picazo, E. M. H., et al. (2021). Cyclisations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-951.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 4. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 4316-94-3,this compound | lookchem [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 12. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 14. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

A Technical Guide to 6-Chloro-5-nitropyrimidin-4-amine: A Cornerstone Intermediate in Medicinal Chemistry

Abstract

This technical guide provides an in-depth analysis of 6-Chloro-5-nitropyrimidin-4-amine, a critical heterocyclic intermediate in the field of drug discovery and development. We will explore its core molecular and physicochemical properties, detail a robust and validated synthetic protocol, and elucidate its strategic application as a bifunctional scaffold. The narrative is structured to provide researchers and scientists with not only the fundamental data but also the causal logic behind its synthesis and versatile reactivity, underscoring its importance in the generation of compound libraries for targeted therapeutics.

Core Molecular Profile

This compound (CAS No: 4316-94-3) is a substituted pyrimidine that serves as a highly versatile building block.[1][2] Its structure is characterized by a pyrimidine ring functionalized with an amine, a chloro group, and a nitro group. This specific arrangement of functional groups imparts a unique reactivity profile that is highly sought after in medicinal chemistry. The electron-withdrawing nature of the nitro group and the pyrimidine ring nitrogen atoms significantly activates the C6-position, making the chloro atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

| Property | Value | Source(s) |

| CAS Number | 4316-94-3 | [2][3] |

| Molecular Formula | C₄H₃ClN₄O₂ | [2][3][4] |

| Molecular Weight | 174.55 g/mol | [2][3] |

| Exact Mass | 173.994446 u | [3] |

| Appearance | Yellow Solid (Typical) | Inferred from related structures[5] |

| Melting Point | 155-156 °C | [2] |

| Boiling Point | 394.7 ± 37.0 °C at 760 mmHg | [2][3] |

| Density | 1.7 ± 0.1 g/cm³ | [2][3] |

| Topological Polar Surface Area | 97.6 Ų | [4] |

Synthesis and Purification

The synthesis of this compound is a well-established process that leverages the principles of nucleophilic aromatic substitution on an activated heterocyclic ring.

Synthetic Rationale and Mechanistic Insight

The chosen synthetic route begins with 4,6-dichloro-5-nitropyrimidine. The pyrimidine ring is inherently electron-deficient, and this effect is powerfully amplified by the adjacent, strongly electron-withdrawing nitro group at the C5 position. This activation renders the chlorine atoms at the C4 and C6 positions highly susceptible to nucleophilic attack.

The introduction of ammonia as the nucleophile results in the selective displacement of one of the chloro groups. While both C4 and C6 are activated, the reaction with aqueous ammonia under controlled conditions allows for a high-yield monosubstitution to produce the desired 4-amino product.[4] The use of sodium bicarbonate is critical; it acts as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions or decomposition under acidic conditions.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and represents a self-validating system for achieving high yield and purity.[4]

Materials:

-

4,6-dichloro-5-nitropyrimidine (1.0 eq)

-

Tetrahydrofuran (THF)

-

Aqueous Ammonia (NH₃)

-

Sodium Bicarbonate (NaHCO₃) (1.1 eq)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

To a solution of 4,6-dichloro-5-nitropyrimidine (e.g., 9.7 g, 50 mmol) in tetrahydrofuran (100 mL), add aqueous ammonia (100 mL) and sodium bicarbonate (4.6 g, 55 mmol).

-

Heat the reaction mixture to 55 °C and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

-

The resulting aqueous residue contains the precipitated product. Filter the solid crude product.

Purification:

-

The crude product is purified by flash column chromatography.

-

Prepare a silica gel column and elute with a solvent system of dichloromethane:methanol (e.g., 100:1 v/v).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid (Typical Yield: ~93%).[4]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=N, NO₂).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in its bifunctional nature, providing two distinct reaction sites for sequential molecular elaboration.

Reaction at the C6-Position: Nucleophilic Substitution

The chloro group at the C6 position is the primary site for introducing molecular diversity. It readily undergoes nucleophilic aromatic substitution with a wide range of nucleophiles. This is a cornerstone reaction for building complex molecular architectures.

-

Amination: Reaction with primary or secondary amines introduces new side chains, a common strategy in developing kinase inhibitors.

-

Thiolation: Reaction with thiols yields thioether derivatives.

-

Suzuki and other Cross-Coupling Reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions with various arylboronic acids, providing access to biaryl structures.[6][7]

Reaction at the C5-Position: Nitro Group Reduction

The nitro group serves as a masked amine. Its reduction is a critical step in many synthetic pathways, unmasking a new nucleophilic center.

-

Standard Reduction Conditions: Common and effective methods include using iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., H₂ over Pd/C).[8]

-

Synthetic Utility: The resulting 6-chloropyrimidine-4,5-diamine is a valuable intermediate itself. The newly formed vicinal diamines can be cyclized with various reagents to form fused heterocyclic systems, such as purines, which are prevalent in biologically active molecules.

The ability to perform these reactions sequentially allows for a highly controlled and divergent synthesis of a large library of compounds from a single, readily accessible intermediate.

Relevance in Drug Discovery

The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in the core of FDA-approved drugs, particularly protein kinase inhibitors. This compound is a premier starting material for accessing this chemical space. Its derivatives have been explored as:

-

Kinase Inhibitors: The pyrimidine core can mimic the adenine base of ATP, enabling compounds to bind to the ATP-binding site of kinases. The functional handles on the starting material allow for the installation of various substituents to achieve potency and selectivity.[9]

-

Covalent Inhibitors: The activated chloro group can be used as an electrophilic "warhead" to form a covalent bond with a nucleophilic residue, such as a cysteine, in the target protein.[9] This strategy can lead to compounds with high potency and prolonged duration of action.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Precautions: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]

References

-

This compound | CAS#:4316-94-3 | Chemsrc . Chemsrc. [Link]

-

6-chloro-N-methyl-5-nitropyrimidin-4-amine - Chemical Synthesis Database . Chemical Synthesis Database. [Link]

-

6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC - NIH . National Center for Biotechnology Information. [Link]

- Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents.

-

(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate . ResearchGate. [Link]

-

(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate . ResearchGate. [Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI . MDPI. [Link]

Sources

- 1. 6036-64-2|6-Chloro-5-nitropyrimidine-2,4-diamine|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS#:4316-94-3 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Chloro-5-nitropyrimidin-4-amine, a key heterocyclic intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of data points to offer a deeper understanding of the experimental methodologies and theoretical considerations that underpin our knowledge of this compound. By integrating experimental data, high-quality predicted values, and detailed procedural explanations, this guide serves as a practical resource for researchers engaged in the discovery and development of novel therapeutics. We will explore the compound's structural and electronic characteristics, its behavior in solution, and its thermal properties, providing a solid foundation for its application in complex synthetic pathways.

Introduction and Molecular Overview

This compound (CAS No: 4316-94-3) is a substituted pyrimidine that serves as a versatile building block in medicinal chemistry.[1][2] Its structure, featuring a pyrimidine core functionalized with a chloro group, a nitro group, and an amine, presents a unique combination of electronic and steric properties that are instrumental in its reactivity and potential for forming more complex molecular architectures. The strategic placement of these functional groups allows for selective modification, making it a valuable precursor for a wide range of biologically active molecules.

This guide will systematically detail the key physicochemical parameters of this compound, providing both established data and, where necessary, robust predictions to facilitate its effective use in a research and development setting.

Table 1: Core Molecular and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₃ClN₄O₂ | PubChem[1] |

| Molecular Weight | 174.55 g/mol | ECHEMI[3] |

| Appearance | Reported as a solid | N/A |

| Melting Point | 155-156 °C | ECHEMI[3] |

| Boiling Point (Predicted) | 394.7 °C at 760 mmHg | ECHEMI[3] |

| Density (Predicted) | 1.7 g/cm³ | ECHEMI[3] |

| XLogP3 (Predicted) | 1.2 | ECHEMI[3] |

Synthesis and Structural Elucidation

The primary synthetic route to this compound involves the reaction of 4,6-dichloro-5-nitropyrimidine with aqueous ammonia and sodium bicarbonate in tetrahydrofuran.[3] The reaction is heated to 55°C and stirred overnight. Following the reaction, the organic solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography to yield the final product.[3]

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. This section details the expected and observed spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in a molecule. The NIST Chemistry WebBook provides an experimental IR spectrum for this compound.[2][4] Key expected vibrational frequencies include:

-

N-H stretching: Around 3400-3200 cm⁻¹ for the amine group.

-

C=C and C=N stretching: In the 1650-1500 cm⁻¹ region, characteristic of the pyrimidine ring.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretches typically observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-Cl stretching: Generally found in the 800-600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the amine protons and the pyrimidine ring proton. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

-NH₂ protons: A broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

-

Pyrimidine C2-H: A singlet expected to be downfield due to the deshielding effects of the adjacent nitrogen atoms and the overall electron-deficient nature of the ring.

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be significantly influenced by the electronegative substituents.

-

Carbons of the pyrimidine ring: Four distinct signals are expected, with those bonded to or near the chloro, nitro, and amino groups showing characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would correspond to its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Physicochemical Properties in Solution

The behavior of a compound in solution is critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

The solubility of a compound is a key determinant of its bioavailability. While specific experimental solubility data for this compound in various solvents is not widely published, its structure suggests it is likely to be sparingly soluble in water and more soluble in polar organic solvents.

This protocol is a standard method for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Caption: Workflow for solubility determination using the shake-flask method.

Acidity and Basicity (pKa)

The pKa of a molecule describes its tendency to ionize in solution and is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets. This compound has both a basic amine group and an acidic character due to the electron-withdrawing nitro group and the pyrimidine ring.

Potentiometric titration is a highly accurate method for determining pKa values.

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a co-solvent system if solubility is low.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated forms of the ionizable group are equal.

Caption: Workflow for pKa determination via potentiometric titration.

Crystalline Structure

While an experimental crystal structure for this compound is not available in the searched literature, a study on the related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, provides valuable insights.[5] The crystal structure of this derivative was determined by X-ray single crystal diffraction, revealing a triclinic system.[5] Such studies are crucial for understanding intermolecular interactions, such as π-π stacking, which can influence the material's physical properties, including melting point and solubility.

Conclusion

This compound is a foundational building block in the synthesis of numerous compounds of pharmaceutical interest. A thorough understanding of its physicochemical properties is essential for its effective utilization. This guide has consolidated available experimental data and supplemented it with reliable predicted values and detailed experimental protocols. By providing a comprehensive view of its molecular characteristics, spectroscopic signature, and solution behavior, this document aims to empower researchers to confidently incorporate this versatile intermediate into their drug discovery and development programs.

References

-

PubChem. (n.d.). 4-Pyrimidinamine, 6-chloro-5-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-amino-6-chloro-5-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. Retrieved from [Link]

-

Aaron Chemicals LLC. (n.d.). 6-Chloro-N,N-Dimethyl-5-Nitropyrimidin-4-Amine. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:4316-94-3. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Córdoba Gómez, L., et al. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing. Retrieved from [Link]

-

Córdoba Gómez, L., et al. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Retrieved from [Link]

-

PubChem. (n.d.). Pyridine, 2-amino-6-chloro-5-nitro-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2011). 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6.... Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-5-fluoropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-5-nitropyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-5-nitropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4-Pyrimidinamine, 6-chloro-5-nitro- | C4H3ClN4O2 | CID 101229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidine, 4-amino-6-chloro-5-nitro-, [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Pyrimidine, 4-amino-6-chloro-5-nitro-, [webbook.nist.gov]

- 5. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 6-Chloro-5-nitropyrimidin-4-amine

This guide provides a comprehensive framework for the determination of two critical physicochemical properties of 6-Chloro-5-nitropyrimidin-4-amine: its melting point and solubility. As a substituted pyrimidine, this compound and its analogues are of significant interest in medicinal chemistry and drug development, exhibiting properties such as antifungal activity[1]. Accurate characterization of its physical properties is a foundational step in any research and development pipeline, directly influencing formulation, bioavailability, and ultimate therapeutic efficacy.

While specific, verified melting point and solubility data for this compound are not consistently reported across chemical databases, this guide will equip researchers, scientists, and drug development professionals with the authoritative methodologies required to determine these values experimentally. The focus is not merely on procedural steps, but on the underlying scientific principles that ensure data integrity and reproducibility.

Part 1: Melting Point Determination: A Gateway to Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly characteristic property of a pure substance and serves as a primary indicator of identity and purity. A pure, crystalline organic compound will typically exhibit a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range[2].

Core Principles: The "Why" Behind the Method

The transition from a crystalline solid to a liquid involves overcoming the intermolecular forces that maintain the rigid crystal lattice structure[2]. The energy required for this transition is temperature-dependent and specific to the compound's molecular structure and the forces (e.g., hydrogen bonding, van der Waals forces) between its molecules. Factors such as molecular weight and polarity significantly influence these forces; for instance, higher molecular weight compounds and those with strong intermolecular attractions, like ionic compounds, generally have higher melting points[2].

The standard method for determining the melting point of a powdered crystalline solid is the capillary method. This technique relies on slow, controlled heating of a small sample packed into a capillary tube, allowing for precise observation of the phase transition.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the use of a standard melting point apparatus, which typically consists of a heated metal block and a viewing scope. Alternatively, a Thiele tube with a heated oil bath can be employed.

Materials:

-

This compound (powdered)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube setup

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any larger crystals using a mortar and pestle[3].

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

-

Packing the Sample: To pack the powder tightly into the sealed end of the tube, repeatedly tap the bottom of the capillary on a hard surface or drop it through a long glass tube[4]. The packed sample should have a height of approximately 1-2 mm[2][3].

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.

-

Heating and Observation:

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate. Allow the apparatus to cool before proceeding with a new sample.

-

For an accurate measurement, begin heating at a moderate rate until the temperature is about 20°C below the expected melting point[4].

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Carefully observe the sample through the viewing lens.

-

-

Recording the Melting Range:

-

Replicate Measurements: For data validation, repeat the determination at least twice with fresh samples. The results should be consistent.

Data Presentation: Melting Point

The experimentally determined melting point data should be recorded clearly and concisely.

| Trial | Temperature at First Liquefaction (T1) | Temperature at Complete Liquefaction (T2) | Melting Point Range (°C) |

| 1 | |||

| 2 | |||

| 3 | |||

| Average |

Workflow Visualization: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Part 2: Solubility Determination: A Predictor of Bioavailability

Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a cornerstone of drug development. Poor aqueous solubility is a major hurdle, often leading to low bioavailability and formulation challenges[5][6]. This section details methodologies for determining both thermodynamic (equilibrium) and kinetic solubility.

Core Principles: The Science of Dissolution

Thermodynamic solubility represents the true equilibrium state of a saturated solution and is typically determined using the shake-flask method[5]. This value is critical for late-stage development and formulation. Kinetic solubility, on the other hand, measures the concentration at which a compound, initially dissolved in a high-concentration organic stock solution (commonly dimethyl sulfoxide, DMSO), precipitates upon dilution into an aqueous buffer[6]. This is a higher-throughput screening method widely used in early discovery to quickly flag compounds with potential solubility liabilities[6].

The solubility of a substance is influenced by a multitude of factors, including the physicochemical properties of the solute and solvent, temperature, pH (for ionizable compounds), and the presence of co-solvents or surfactants[7]. For a versatile intermediate like this compound, which has a moderately polar structure, solubility is expected in polar solvents[8].

Experimental Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.

Materials:

-

This compound

-

Selection of relevant solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy, by comparing the response to a standard curve of known concentrations.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Experimental Protocol 2: Kinetic Solubility (Turbidimetric Method)

This method is a rapid, high-throughput approach suitable for early-stage screening.

Materials:

-

High-concentration stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplate (clear bottom)

-

Multi-channel pipette

-

Plate reader capable of measuring turbidity or light scattering (nephelometer)[9]

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of the 96-well plate.

-

Serial Dilution: Using a multi-channel pipette, add a small volume of the DMSO stock solution to the buffer and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1-5%) to minimize its effect on solubility[9].

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal compared to a buffer-only control indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.

Data Presentation: Solubility

Solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and method used.

| Solvent | Temperature (°C) | Method | Solubility (µg/mL or µM) |

| Water | 25 | Shake-Flask | |

| PBS (pH 7.4) | 37 | Shake-Flask | |

| PBS (pH 7.4) | 25 | Turbidimetric | |

| Ethanol | 25 | Shake-Flask | |

| DMSO | 25 | Shake-Flask |

Workflow Visualization: Shake-Flask Solubility

Caption: Workflow for Thermodynamic Solubility (Shake-Flask).

Conclusion

The experimental determination of melting point and solubility provides indispensable data for the advancement of this compound in any research or development context. The melting point serves as a critical quality control parameter, confirming the identity and purity of synthesized batches. Solubility data, particularly in aqueous and biorelevant media, are paramount for predicting in vivo behavior and guiding the formulation of effective delivery systems. By adhering to the rigorous, well-established protocols detailed in this guide, researchers can generate the reliable, high-quality data necessary to make informed decisions and accelerate their scientific objectives.

References

- Chemical Synthesis Database. (2025). 6-chloro-N-methyl-5-nitropyrimidin-4-amine.

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

-

ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). N4-methyl-6-[(4-chlorophenyl)thio]-5-nitropyrimidin-4-amine. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Unknown. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

lookchem. (n.d.). Cas 4316-94-3, this compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

European Union Reference Laboratory for alternatives to animal testing. (2021). Standard operating procedure for solubility testing. Retrieved from [Link]

-

Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

Sources

- 1. Cas 4316-94-3,this compound | lookchem [lookchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. CAS 4316-94-3: this compound [cymitquimica.com]

- 9. rheolution.com [rheolution.com]

Navigating the Spectral Landscape of 6-Chloro-5-nitropyrimidin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 6-Chloro-5-nitropyrimidin-4-amine

Substituted pyrimidines are a class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including pharmaceuticals and agrochemicals. The specific arrangement of substituents on the pyrimidine ring dictates the molecule's chemical reactivity, physical properties, and biological activity. This compound, with its unique combination of an amino group, a chloro group, and a nitro group, presents a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating properties of the amino group, creates a distinct electronic environment within the pyrimidine ring, making it a subject of interest for chemical modifications and a candidate for biological screening.

Accurate structural elucidation is the cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms and the electronic environment of each nucleus within a molecule. This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a roadmap for its identification and characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the amine protons and the single aromatic proton on the pyrimidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 | 8.5 - 8.8 | Singlet | 1H |

| NH₂ | 7.5 - 8.5 (broad) | Singlet | 2H |

Note: The predicted chemical shifts are based on the analysis of related substituted pyrimidine structures and general principles of NMR spectroscopy. The exact chemical shifts can vary depending on the solvent and concentration.

Rationale for Predicted Chemical Shifts

-

H2 Proton: The proton at the C2 position of the pyrimidine ring is expected to be significantly deshielded due to the strong electron-withdrawing effects of the two adjacent nitrogen atoms in the ring, the chloro group at C6, and the nitro group at C5. This will result in a downfield chemical shift, predicted to be in the range of 8.5 - 8.8 ppm. For comparison, the H2 proton in the related compound 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine appears at 8.51 ppm[1].

-

Amine (NH₂) Protons: The protons of the amino group at C4 are expected to appear as a broad singlet. The chemical shift of amine protons can be highly variable and is dependent on factors such as solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena. A broad range of 7.5 - 8.5 ppm is predicted. The electron-withdrawing environment of the pyrimidine ring will contribute to a downfield shift compared to simple aliphatic amines.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four carbon atoms in the pyrimidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 155 - 160 |

| C4 | 158 - 163 |

| C5 | 120 - 125 |

| C6 | 150 - 155 |

Note: These are predicted values. Actual experimental values may differ based on solvent and other experimental conditions.

Rationale for Predicted Chemical Shifts

-

C2: This carbon is situated between two electronegative nitrogen atoms, leading to a significant downfield chemical shift, predicted in the range of 155 - 160 ppm.

-

C4: The C4 carbon is bonded to an amino group and is part of the heterocyclic aromatic system. The amino group has a shielding effect, but the overall electron-deficient nature of the ring will result in a downfield shift, likely in the 158 - 163 ppm range.

-

C5: The C5 carbon is directly attached to the strongly electron-withdrawing nitro group. This is expected to cause a downfield shift, but its position relative to the nitrogen atoms is different from the other carbons. A predicted chemical shift in the range of 120 - 125 ppm is reasonable.

-

C6: The C6 carbon is bonded to a chloro group, which is electronegative and will cause a downfield shift. Its proximity to the ring nitrogens also contributes to its deshielding. A chemical shift in the range of 150 - 155 ppm is anticipated.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its high polarity, which should ensure good solubility of the compound. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the NH₂ protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

-

Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Degassing (Optional): For high-resolution experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment on a standard 400 or 500 MHz spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A spectral width of 12-16 ppm, centered around 6-8 ppm.

-

Temperature: 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of 200-250 ppm, centered around 100-125 ppm.

-

Temperature: 298 K (25 °C).

Data Processing and Interpretation

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Structural Verification and Advanced NMR Techniques

To unequivocally confirm the structure of this compound and the assignment of the NMR signals, a suite of two-dimensional (2D) NMR experiments can be employed.

2D NMR Experiments

-

COSY (Correlation Spectroscopy): While not strictly necessary for this simple molecule with no expected proton-proton couplings, a COSY experiment would definitively show the absence of correlations, confirming the isolated nature of the H2 proton.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be invaluable for definitively assigning the H2 proton to the C2 carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the overall connectivity of the molecule. For example, the H2 proton should show correlations to C4 and C6, and the NH₂ protons should show correlations to C4 and C5.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectral data for this compound, a compound of significant interest in synthetic and medicinal chemistry. By understanding the expected spectral features and employing the detailed experimental protocols outlined, researchers can confidently identify and characterize this molecule. The application of advanced 2D NMR techniques will provide unambiguous structural confirmation, paving the way for its use in the development of novel chemical entities. This guide serves as a foundational resource, empowering scientists to navigate the spectral landscape of this and related substituted pyrimidines with expertise and confidence.

References

-

Shi, D., et al. (2011). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2689. Available at: [Link]

Visualizations

Molecular Structure of this compound

Caption: Recommended workflow for NMR analysis of this compound.

Sources

mass spectrometry analysis of 6-Chloro-5-nitropyrimidin-4-amine

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-5-nitropyrimidin-4-amine

Authored by: A Senior Application Scientist

Introduction

This compound is a key heterocyclic compound, often utilized as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the realm of drug discovery. Its structure, featuring a pyrimidine core substituted with an amine, a nitro group, and a chlorine atom, presents a unique analytical challenge and opportunity. Mass spectrometry (MS) stands as an indispensable tool for the structural confirmation, purity assessment, and metabolic profiling of this compound and its derivatives.

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, from sample preparation and ionization to the intricate details of its fragmentation behavior. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to the analysis of this important chemical entity.

Core Compound Characteristics

A foundational understanding of the physicochemical properties of this compound is paramount for developing a successful MS method. These properties dictate solubility, ionization efficiency, and stability.

| Property | Value | Source |

| Molecular Formula | C₄H₃ClN₄O₂ | [1] |

| Molecular Weight | 174.55 g/mol | [2] |

| Monoisotopic Mass | 173.994453 u | [3] |

| Density | 1.7±0.1 g/cm³ | [1][2] |

| Melting Point | 155-156 °C | [2] |

| Boiling Point | 394.7±37.0 °C at 760 mmHg | [1] |

| Topological Polar Surface Area | 97.6 Ų | [3] |

| XLogP3 | 1.2 | [2][3] |

Safety and Handling

As with any laboratory chemical, appropriate safety measures are essential. This compound should be handled in a well-ventilated area.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[4][5] Always consult the latest Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.[4][6] In case of exposure, follow standard first-aid measures, such as rinsing skin or eyes with ample water and moving to fresh air if inhaled.[4][6]

Mass Spectrometry Workflow: From Sample to Spectrum

The analytical workflow for this compound must be systematic to ensure data quality and reproducibility. The process begins with meticulous sample preparation, followed by the selection of an appropriate ionization source and mass analyzer settings.

Diagram: General MS Analytical Workflow

Caption: A typical workflow for the mass spectrometric analysis of a small molecule standard.

Part 1: Sample Preparation and Introduction

The choice of solvent is critical. Given its polar surface area and moderate XLogP3 value, this compound is soluble in common reversed-phase solvents like methanol and acetonitrile.

Protocol: Preparation of Analytical Standard

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound standard. Dissolve in 1.0 mL of HPLC-grade methanol or acetonitrile in a clean glass vial. Vortex until fully dissolved.

-

Working Solution (10 µg/mL): Pipette 10 µL of the stock solution into a new vial. Add 990 µL of the same solvent and vortex to mix. This solution is suitable for initial direct infusion analysis.

-

LC-MS Solution (1 µg/mL): Further dilute the working solution 1:10 with the initial mobile phase composition for liquid chromatography-mass spectrometry (LC-MS) analysis if required.

Part 2: Ionization - Generating the Gaseous Ion

For a molecule with a primary amine group, Electrospray Ionization (ESI) is the premier choice.[7] The amine group is a ready site for protonation, leading to a strong signal in the positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative, particularly if the compound is analyzed in a less polar solvent system.[7]

-

Expert Rationale: ESI in positive ion mode is the logical starting point. The exocyclic amine (pKa ~ 3-4) is the most basic site and will readily accept a proton in the acidic ESI spray, forming a stable [M+H]⁺ ion. This "soft" ionization technique typically keeps the molecular ion intact, which is crucial for accurate mass determination.[7]

Part 3: Mass Analysis - Deciphering the Molecular Formula

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is strongly recommended. HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition.

Expected Molecular Ions:

-

Primary Adduct ([M+H]⁺): The protonated molecule is the most anticipated ion in positive mode ESI.

-

Monoisotopic Mass of C₄H₃ClN₄O₂ = 173.99445 u

-

Mass of Proton (H⁺) = 1.00728 u

-

Expected m/z for [C₄H₄ClN₄O₂]⁺ = 175.00173

-

-

Isotopic Pattern: The presence of chlorine provides a definitive isotopic signature. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will exhibit two distinct peaks for any chlorine-containing ion:

-

An A peak corresponding to the ³⁵Cl isotope.

-

An A+2 peak, approximately two mass units higher, corresponding to the ³⁷Cl isotope, with an intensity of about one-third of the A peak.

-

Tandem Mass Spectrometry (MS/MS): Elucidating the Structure through Fragmentation

Tandem mass spectrometry (MS/MS) is essential for confirming the structure of this compound. In this process, the protonated molecular ion ([M+H]⁺, m/z 175.00) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.

The fragmentation of this molecule is governed by the relative strengths of its bonds and the stability of the resulting neutral losses and fragment ions. Key fragmentation pathways for related compounds often involve the loss of nitro groups, halogens, and ring cleavage.[8][9]

Predicted Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |

| 175.00 | 129.02 | 45.98 | HNO₂ |

| 175.00 | 148.02 | 26.98 | HCN |

| 175.00 | 140.03 | 34.97 | Cl• |

| 129.02 | 102.04 | 26.98 | HCN |

| 129.02 | 94.05 | 34.97 | Cl• |

Diagram: Proposed Fragmentation Pathway of [M+H]⁺

Caption: Key fragmentation routes for protonated this compound.

Mechanistic Insights:

-

Loss of HNO₂: The most likely primary fragmentation pathway involves the elimination of nitrous acid (HNO₂). This is a common fragmentation for nitroaromatic compounds, often proceeding through a rearrangement, resulting in a stable fragment ion at m/z 129.02.

-

Loss of HCN: The pyrimidine ring can undergo cleavage, leading to the neutral loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic rings.[10] This would produce a fragment at m/z 148.02.

-

Loss of Chlorine Radical: Homolytic cleavage of the C-Cl bond can lead to the loss of a chlorine radical (Cl•). While less common than neutral losses in ESI, it is a plausible pathway, yielding an ion at m/z 140.03.

-

Secondary Fragmentation: The primary fragment at m/z 129.02 can undergo further fragmentation, such as the loss of HCN or a chlorine radical, to produce the ions at m/z 102.04 and 94.05, respectively.

Self-Validating Experimental Protocols

These protocols are designed to be self-validating, ensuring technical accuracy and trustworthiness of the results.

Protocol: Full Scan HRMS Analysis

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's specifications to ensure mass accuracy is below 5 ppm.

-

Sample Infusion: Using a syringe pump, infuse the 10 µg/mL working solution at a flow rate of 5-10 µL/min into the ESI source.

-

Source Parameters (Positive ESI):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Set to a pressure appropriate for a stable spray.

-

Drying Gas (N₂): Set to a flow and temperature (e.g., 8 L/min, 300 °C) to ensure efficient desolvation.

-

-

Acquisition Parameters:

-

Mode: Full Scan (MS1)

-

Mass Range: m/z 50 - 500

-

Resolution: >10,000 (FWHM)

-

-

Validation Check:

-

Confirm the presence of the [M+H]⁺ ion at m/z 175.0017 ± 5 ppm.

-

Verify the A+2 isotopic peak at m/z 177.00, with an intensity approximately 32% of the m/z 175.00 peak.

-

Protocol: Tandem MS (MS/MS) Product Ion Scan

-

Instrument Setup: Use the same calibrated instrument and stable infusion setup as the Full Scan analysis.

-

Acquisition Parameters:

-

Mode: Product Ion Scan (or MS/MS)

-

Precursor Ion Selection: Set the quadrupole to isolate m/z 175.00.

-

Isolation Window: 1-2 Da.

-

Collision Gas: Argon.

-

Collision Energy (CE): Perform a ramped CE experiment (e.g., 10-40 eV) to observe the full range of fragment ions. Alternatively, acquire data at discrete CE values (e.g., 15 eV, 25 eV, 35 eV) to optimize for specific fragments.

-

Mass Range: m/z 40 - 180.

-

-

Validation Check:

-

Confirm the presence of the predicted fragment ions from the table above.

-

Ensure the measured mass of the fragment ions is within 5 ppm of the theoretical mass.

-

The fragmentation pattern should be consistent and reproducible across multiple injections.

-

Conclusion

The mass spectrometric analysis of this compound is a robust and highly specific method for its identification and structural characterization. By employing high-resolution ESI-MS in the positive ion mode, a clear molecular ion with a characteristic chlorine isotopic pattern can be readily identified. Subsequent tandem MS/MS analysis provides a rich fragmentation spectrum, with key losses of HNO₂, HCN, and Cl, which serve to definitively confirm the compound's structure. The protocols and insights provided in this guide offer a validated framework for researchers, ensuring data of the highest scientific integrity for applications ranging from quality control to advanced drug development programs.

References

-

This compound | CAS#:4316-94-3 | Chemsrc. [Link]

-

Mass Spectrometry Ionization Methods - Chemistry at Emory. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds - ResearchGate. [Link]

-

Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage - YouTube. [Link]

Sources

- 1. This compound | CAS#:4316-94-3 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]